![molecular formula C10H22Br2OSi B13472824 Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane CAS No. 1388758-76-6](/img/structure/B13472824.png)
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a dibromobutane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1,4-dibromobutan-2-ol. The reaction is carried out in the presence of a base such as imidazole in an anhydrous solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Mecanismo De Acción
The mechanism by which tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane exerts its effects involves the formation of carbon-silicon bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar in structure but contains an iodine atom instead of bromine.
Tert-butyl((4-butylocta-2,3-dien-1-yl)oxy)dimethylsilane: Contains a butylocta-2,3-dien-1-yl group instead of dibromobutane.
Uniqueness
Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane is unique due to the presence of two bromine atoms, which makes it highly reactive in substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of organic compounds, making it a valuable reagent in organic chemistry.
Propiedades
Número CAS |
1388758-76-6 |
|---|---|
Fórmula molecular |
C10H22Br2OSi |
Peso molecular |
346.17 g/mol |
Nombre IUPAC |
tert-butyl-(1,4-dibromobutan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H22Br2OSi/c1-10(2,3)14(4,5)13-9(8-12)6-7-11/h9H,6-8H2,1-5H3 |
Clave InChI |
SWCXNHYEAVFPCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



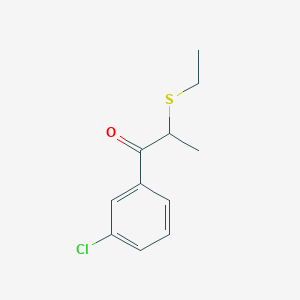
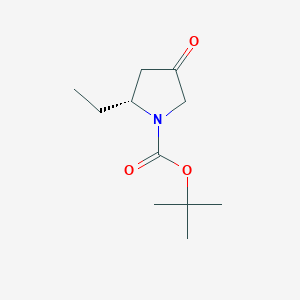
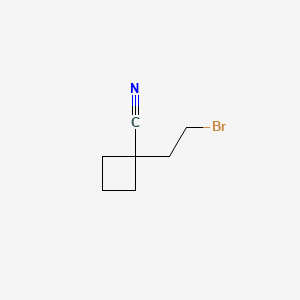
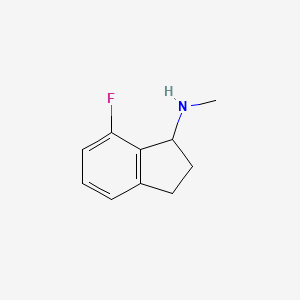


![1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide](/img/structure/B13472778.png)
![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)

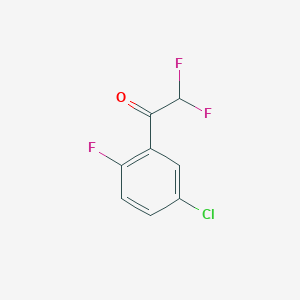
![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)
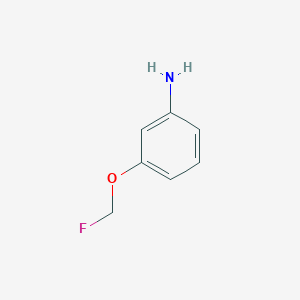
![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
